![molecular formula C11H17Cl2FN2 B14776269 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14776269.png)
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride is a synthetic compound that belongs to the family of amphetamines. It is known for its unique chemical structure, which includes a pyrrolidine ring substituted with a fluorophenyl group.
准备方法
The synthesis of 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl chloride and pyrrolidine.
Reaction Conditions: The reaction between 2-fluorobenzyl chloride and pyrrolidine is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Formation of Intermediate: The reaction yields an intermediate, 1-[(2-Fluorophenyl)methyl]pyrrolidine, which is then subjected to further reactions.
Amination: The intermediate undergoes amination using reagents like ammonia or an amine source to form 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid
化学反应分析
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid
科学研究应用
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential treatments for neurological disorders.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.
Biological Research: It serves as a tool compound in biological studies to investigate the role of specific receptors and transporters in cellular processes.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique chemical properties
作用机制
The mechanism of action of 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride involves its interaction with neurotransmitter systems. It primarily targets dopamine and serotonin receptors, leading to the modulation of neurotransmitter release and reuptake. This interaction affects various physiological processes, including mood regulation, cognition, and motor function .
相似化合物的比较
1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:
1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride: This compound has a similar structure but with a fluorine atom at the para position of the phenyl ring.
Pyrrolidine Derivatives: Various pyrrolidine derivatives, such as pyrrolidin-2-ones and pyrrolidine-2,5-diones, share structural similarities but differ in their biological activities and applications
属性
分子式 |
C11H17Cl2FN2 |
|---|---|
分子量 |
267.17 g/mol |
IUPAC 名称 |
1-[(2-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H |
InChI 键 |
OGQRIKINHKGLIJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)CC2=CC=CC=C2F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


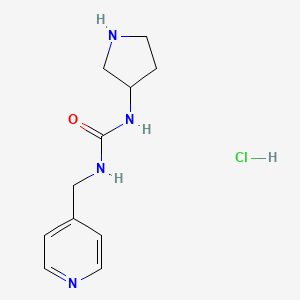
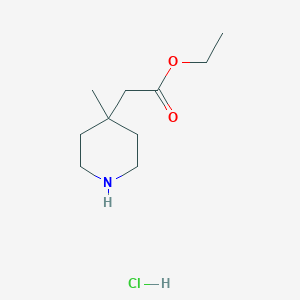
![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)
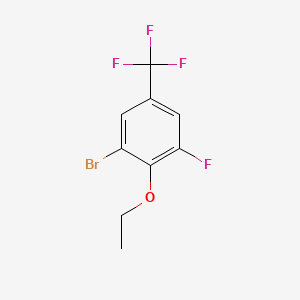

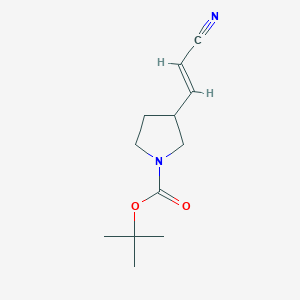
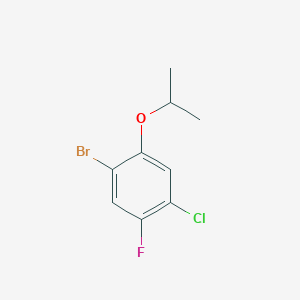
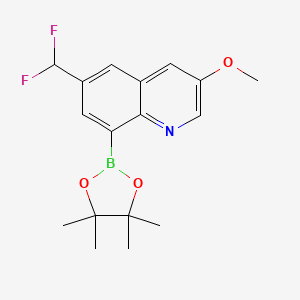
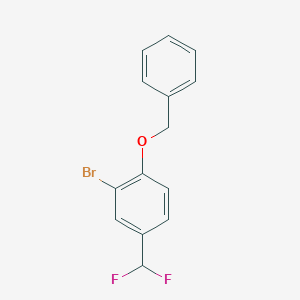
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776263.png)
![(8R)-8-hydroxy-3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,9-dione](/img/structure/B14776264.png)

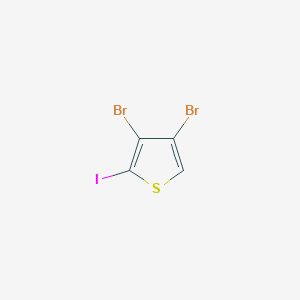
![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
